1-(Diethoxymethyl)-4-hexylbenzene
Overview
Description
1-(Diethoxymethyl)-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a diethoxymethyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-hexylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-hexylbenzene. This intermediate is then subjected to a reaction with diethoxymethyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-4-hexylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diethoxymethyl group to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Formation of hexylbenzene carboxylic acid.
Reduction: Formation of 1-(hydroxymethyl)-4-hexylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(Diethoxymethyl)-4-hexylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-4-hexylbenzene involves its interaction with molecular targets such as enzymes and receptors. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The hexyl chain contributes to the compound’s hydrophobicity, influencing its cellular uptake and distribution.
Comparison with Similar Compounds
1-(Diethoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a hexyl chain.
1-(Diethoxymethyl)-4-ethylbenzene: Contains an ethyl group instead of a hexyl chain.
1-(Diethoxymethyl)-4-propylbenzene: Features a propyl group in place of the hexyl chain.
Uniqueness: 1-(Diethoxymethyl)-4-hexylbenzene is unique due to its longer hexyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced interactions with lipid membranes. This structural feature may influence its reactivity and applications compared to its shorter-chain analogs.
Properties
IUPAC Name |
1-(diethoxymethyl)-4-hexylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-4-7-8-9-10-15-11-13-16(14-12-15)17(18-5-2)19-6-3/h11-14,17H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWMCAMNLPWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346520 | |
Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89511-01-3 | |
Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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